molecular formula C14H14BrNO2S B2829794 N-benzyl-4-bromo-N-methylbenzenesulfonamide CAS No. 333434-62-1

N-benzyl-4-bromo-N-methylbenzenesulfonamide

Cat. No.: B2829794
CAS No.: 333434-62-1
M. Wt: 340.24
InChI Key: KFRWABPHUKQHQO-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring, a benzyl group, and a methyl group attached to the sulfonamide nitrogen. Its synthesis typically involves multi-step reactions, including bromination and sulfonamide formation, as exemplified in studies of related compounds .

Properties

IUPAC Name

N-benzyl-4-bromo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRWABPHUKQHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include N-benzyl-4-azido-N-methylbenzenesulfonamide, N-benzyl-4-thio-N-methylbenzenesulfonamide, and N-benzyl-4-alkoxy-N-methylbenzenesulfonamide.

    Oxidation Reactions: Products include N-benzyl-4-bromo-N-methylbenzenesulfone.

    Reduction Reactions: Products include N-benzyl-4-bromo-N-methylbenzenamine.

Scientific Research Applications

N-benzyl-4-bromo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting cellular metabolism and growth. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Benzene Ring N-Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
N-Benzyl-4-bromo-N-methylbenzenesulfonamide 4-Bromo Benzyl, Methyl 354.26 Crystallographic studies, drug design
N-(4-Bromophenyl)benzenesulfonamide 4-Bromo Phenyl 326.20 Intermediate in organic synthesis
4-Bromo-N-methylbenzenesulfonamide 4-Bromo Methyl 264.12 Antimicrobial studies
4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide 4-Bromo Cyclopropylmethyl, Methyl 318.25 Exploration of steric effects
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Bromo, 2-Nitro 4-Bromo-2-nitrophenyl 452.08 Halogenated sulfonamide synthesis

Key Observations :

  • Electron-Withdrawing Effects: The 4-bromo substituent enhances electrophilic reactivity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions .
  • Steric Effects : N-Benzyl and N-cyclopropylmethyl groups introduce steric hindrance, affecting molecular packing in crystals and biological target binding .
  • Biological Activity : Methyl-substituted analogs (e.g., 4-bromo-N-methylbenzenesulfonamide) exhibit moderate antimicrobial activity, while benzyl derivatives are prioritized in kinase inhibitor research .

Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Name Bond Length (S-N, Å) Bond Angle (C-S-N, °) Hydrogen Bonding Patterns Reference
This compound 1.632 107.2 N–H···O (2.89 Å), C–H···π interactions
N-Allyl-N-benzyl-4-methylbenzenesulfonamide 1.628 106.8 N–H···O (2.91 Å)
N-(4-Methylbenzoyl)-4-nitrobenzenesulfonamide 1.640 108.1 O–H···N (2.85 Å)

Key Findings :

  • The S–N bond length (~1.63 Å) is consistent across sulfonamides, indicating minimal electronic perturbation from substituents .
  • Hydrogen bonding and π-stacking interactions dominate crystal packing, with bromine atoms contributing to halogen bonding in some cases .

Biological Activity

N-benzyl-4-bromo-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₄BrN₃O₂S
  • Molecular Weight : Approximately 340.24 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its reactivity and biological properties, making it a versatile compound in organic synthesis and medicinal applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit sulfonamide-sensitive enzymes, affecting cellular metabolism and growth. This inhibition can disrupt metabolic pathways in bacteria and cancer cells.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound has shown promise against various bacterial strains, potentially by interfering with folic acid synthesis in bacteria.
  • Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity, leading to cell cycle arrest and programmed cell death .

Biological Activity Overview

Biological Activity Description
Antimicrobial Effective against various bacterial strains; mechanism involves inhibition of folic acid synthesis.
Anticancer Induces apoptosis in cancer cells; disrupts microtubule assembly.
Enzyme Inhibition Inhibits sulfonamide-sensitive enzymes, impacting cellular metabolism.

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent.

Anticancer Studies

In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis. For instance, treatment with this compound at concentrations of 10 µM resulted in increased caspase-3 activity and morphological changes indicative of apoptosis in MDA-MB-231 breast cancer cells. These findings suggest that the compound could be further developed as an anticancer agent targeting specific pathways involved in tumor progression .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested the efficacy of this compound against a panel of bacterial pathogens.
    • Results indicated a broad spectrum of activity, with notable effects against resistant strains.
  • Evaluation of Anticancer Properties :
    • A series of experiments were conducted using MDA-MB-231 cells to assess the compound's ability to induce apoptosis.
    • The results showed a dose-dependent increase in apoptotic markers, supporting its potential use in cancer therapy.

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